molecular formula C15H14N4O2S B2813572 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 127118-64-3

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B2813572
M. Wt: 314.36
InChI Key: PVSHQHZHTSCVJJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans . It is used in the synthesis of nicotinamide derivatives .


Synthesis Analysis

The compound can be synthesized through a three-component reaction of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans, acetoacetanilides, and alkylating reagents . This process involves cross-recyclization of thiopyrans .


Molecular Structure Analysis

The molecular structure of this compound includes a thiopyran ring, which is a six-membered heterocyclic compound containing one sulfur atom . The compound also contains dimethoxyphenyl and dicyano functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound proceed via cross-recyclization of thiopyrans . This leads to the formation of various nicotinamide derivatives .

Scientific Research Applications

Chemical Reactivity and Synthetic Utility

Compounds with structural features similar to 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile are often explored for their chemical reactivity and synthetic utility. For example, research into various thiopyran derivatives has indicated that these compounds can exhibit significant chemical versatility, making them valuable for synthesizing a broad range of chemical entities. Thiopyrans and related heterocycles are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications (Sosnovskikh, 2018).

Biological Activity

The presence of dimethoxyphenyl and amino groups in a compound's structure can significantly influence its biological activity. Compounds bearing these functionalities have been extensively studied for their potential bioactivities, including antimicrobial, antioxidant, and neuroprotective effects. For instance, studies on dapsone, a compound with amino functionalities, have shown its effectiveness as a neuroprotective agent, indicating the potential therapeutic applications of compounds with similar structural features (Diaz‐Ruiz et al., 2021).

Optoelectronic Properties

The incorporation of thiopyran cores and dimethoxyphenyl groups into organic molecules can also impact their optoelectronic properties. These structural motifs are explored in the context of organic light-emitting diodes (OLEDs) and other photonic applications. Research in this area focuses on designing molecules with enhanced light absorption and emission characteristics, which are crucial for developing more efficient and sustainable optoelectronic devices (Squeo & Pasini, 2020).

Environmental Implications

While not directly related to the environmental fate of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile, research into similar compounds, such as various herbicides and synthetic phenolic antioxidants, highlights the importance of understanding the environmental behavior and potential toxicity of synthetic chemicals. Studies in this domain aim to assess the persistence, bioaccumulation, and ecotoxicological effects of chemical pollutants, guiding the development of safer and more environmentally friendly compounds (Islam et al., 2017).

Future Directions

The future directions for the use of this compound could involve further exploration of its potential in the synthesis of nicotinamide derivatives . Additionally, more research could be conducted to fully understand its mechanism of action and to determine its physical and chemical properties.

properties

IUPAC Name

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)22-15(19)10(13)7-17/h3-5,13H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHQHZHTSCVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

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